- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,

Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

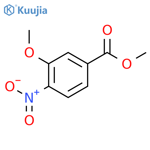

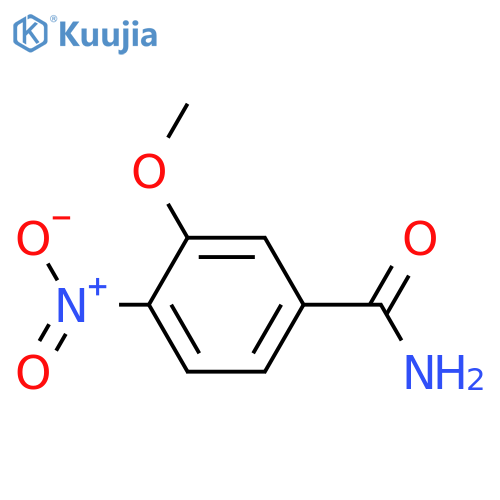

3-Methoxy-4-nitrobenzamide structure

اسم المنتج:3-Methoxy-4-nitrobenzamide

3-Methoxy-4-nitrobenzamide الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Benzamide, 3-methoxy-4-nitro-

- 3-METHOXY-4-NITROBENZAMIDE

- 3-(methyloxy)-4-nitrobenzamide

- 3-methoxy-4-nitro-benzamide

- 3-Methoxy-4-nitro-benzoesaeure-amid

- 3-methoxy-4-nitro-benzoic acid amide

- Benzamide,3-methoxy-4-nitro

- 3-Methoxy-4-nitrobenzamide (ACI)

- HBEDVMJPLSCWPI-UHFFFAOYSA-N

- DA-23444

- 92241-87-7

- CHEMBL468432

- E82301

- SCHEMBL223645

- AKOS015991587

- NF-0718

- EN300-136598

- DTXSID80453833

- CS-0188790

- MFCD18398357

- 3-Methoxy-4-nitrobenzamide

-

- نواة داخلي: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)

- مفتاح Inchi: HBEDVMJPLSCWPI-UHFFFAOYSA-N

- ابتسامات: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

حساب السمة

- نوعية دقيقة: 196.04800

- النظائر كتلة واحدة: 196.04840674g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 14

- تدوير ملزمة العد: 2

- تعقيدات: 238

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 1.1

- طوبولوجي سطح القطب: 98.1Ų

الخصائص التجريبية

- كثيف: 1.4±0.1 g/cm3

- نقطة الغليان: 363.3±32.0 °C at 760 mmHg

- نقطة الوميض: 173.5±25.1 °C

- بسا: 99.13000

- لوغب: 2.10970

- ضغط البخار: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303+H313+H333

- تحذير: P264+P280+P305+P351+P338+P337+P313

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Methoxy-4-nitrobenzamide الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 1g |

¥226.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1253992-10g |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 10g |

$180 | 2024-06-07 | |

| TRC | M493048-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

$ 160.00 | 2022-06-03 | ||

| Apollo Scientific | OR303912-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

£80.00 | 2024-05-26 | ||

| Apollo Scientific | OR303912-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 1g |

£95.00 | 2024-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-5g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 5g |

¥626.00 | 2024-04-25 | |

| Alichem | A015001168-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| Enamine | EN300-136598-10000mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 10000mg |

$291.0 | 2023-09-30 | |

| Enamine | EN300-136598-100mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 100mg |

$19.0 | 2023-09-30 | |

| eNovation Chemicals LLC | Y1253992-250mg |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 250mg |

$65 | 2024-06-07 |

3-Methoxy-4-nitrobenzamide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

المراجع

- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

المراجع

- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt

المراجع

- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

المراجع

- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

المراجع

- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C

المراجع

- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

المراجع

- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

المراجع

- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

المراجع

- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

المراجع

- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

المراجع

- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

المراجع

- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

المراجع

- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt

المراجع

- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

المراجع

- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

المراجع

- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

المراجع

- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C

المراجع

- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 20

رد فعل الشرط

المراجع

- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,

3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

3-Methoxy-4-nitrobenzamide الوثائق ذات الصلة

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

92241-87-7 (3-Methoxy-4-nitrobenzamide) منتجات ذات صلة

- 10397-58-7(4-methoxy-3-nitrobenzamide)

- 2098138-03-3(1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde)

- 2350524-02-4(rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid)

- 1240606-58-9(Ethyl 2-(pyrimidin-4-yl)acetate)

- 2411291-37-5(N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide)

- 1351651-24-5(2-[(1,3-benzothiazol-2-yl)(methyl)amino]-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethan-1-one)

- 1806858-82-1(3-(Difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid)

- 7592-90-7(1-[(cyclohexylamino)methyl]cyclohexan-1-ol)

- 2248388-41-0(Tert-butyl 2-amino-2-(3-bromophenyl)propanoate)

- 1807075-72-4(2-Chloro-3-(difluoromethyl)-4-methoxy-5-nitropyridine)

الموردين الموصى بهم

Jincang Pharmaceutical (Shanghai) Co., LTD.

عضو ذهبي

مورد الصين

مُحْضِر

Hefei Zhongkesai High tech Materials Technology Co., Ltd

عضو ذهبي

مورد الصين

مُحْضِر

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Suzhou Senfeida Chemical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Hubei Cuiyuan Biotechnology Co.,Ltd

عضو ذهبي

مورد الصين

مُحْضِر